molecular formula C27H20FN3O2S2 B12129153 (5Z)-5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12129153
M. Wt: 501.6 g/mol
InChI Key: MCHDASLWXOLMOW-IWIPYMOSSA-N
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Description

The compound (5Z)-5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule featuring a thiazolidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions One common method includes the condensation of 4-fluorophenylhydrazine with benzaldehyde to form the corresponding hydrazone, which is then cyclized with thioglycolic acid to yield the thiazolidinone ring

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyrazole ring or the thiazolidinone sulfur, potentially yielding dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.

Biology

Biologically, the compound has shown promise in preliminary studies as an antimicrobial and anti-inflammatory agent. Its ability to interact with biological targets makes it a candidate for further drug development.

Medicine

In medicine, the compound is being investigated for its potential therapeutic effects. Its interactions with specific enzymes and receptors could lead to the development of new treatments for diseases such as cancer and infectious diseases.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of (5Z)-5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A simpler compound used as a chemical intermediate.

    Acetylacetone: Another diketone with similar reactivity.

    Diketene: Used in the synthesis of various acetoacetate derivatives.

Uniqueness

What sets (5Z)-5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one apart is its complex structure, which allows for multiple points of chemical modification. This makes it a valuable compound for the development of new drugs and materials.

Properties

Molecular Formula

C27H20FN3O2S2

Molecular Weight

501.6 g/mol

IUPAC Name

(5Z)-5-[[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]methylidene]-3-[(4-methoxyphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C27H20FN3O2S2/c1-33-23-13-7-18(8-14-23)16-30-26(32)24(35-27(30)34)15-20-17-31(22-5-3-2-4-6-22)29-25(20)19-9-11-21(28)12-10-19/h2-15,17H,16H2,1H3/b24-15-

InChI Key

MCHDASLWXOLMOW-IWIPYMOSSA-N

Isomeric SMILES

COC1=CC=C(C=C1)CN2C(=O)/C(=C/C3=CN(N=C3C4=CC=C(C=C4)F)C5=CC=CC=C5)/SC2=S

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)C(=CC3=CN(N=C3C4=CC=C(C=C4)F)C5=CC=CC=C5)SC2=S

Origin of Product

United States

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